molecular formula C18H27FN2O2Si B1313729 Methyl 4-fluoro-1-(triisopropylsilanyl)-7-azaindole-5-carboxylate CAS No. 685513-92-2

Methyl 4-fluoro-1-(triisopropylsilanyl)-7-azaindole-5-carboxylate

Cat. No.: B1313729
CAS No.: 685513-92-2
M. Wt: 350.5 g/mol
InChI Key: XZCYLQFNGHAFPO-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-1-(triisopropylsilanyl)-7-azaindole-5-carboxylate is a synthetic organic compound that belongs to the class of fluorinated azaindoles. This compound is of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The presence of a fluorine atom and a triisopropylsilanyl group in its structure imparts distinct physicochemical properties, making it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-fluoro-1-(triisopropylsilanyl)-7-azaindole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azaindole core, followed by the introduction of the fluorine atom and the triisopropylsilanyl group. The final step involves the esterification of the carboxylic acid group to form the methyl ester.

    Preparation of Azaindole Core: The azaindole core can be synthesized through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.

    Triisopropylsilanyl Protection: The triisopropylsilanyl group can be introduced using triisopropylsilyl chloride (TIPS-Cl) in the presence of a base such as imidazole or pyridine.

    Esterification: The final step involves the esterification of the carboxylic acid group using methanol and a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-1-(triisopropylsilanyl)-7-azaindole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the triisopropylsilanyl group using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized azaindole derivatives.

    Reduction: Reduced azaindole derivatives.

    Substitution: Substituted azaindole derivatives with new functional groups replacing the fluorine or triisopropylsilanyl group.

Scientific Research Applications

Methyl 4-fluoro-1-(triisopropylsilanyl)-7-azaindole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-1-(triisopropylsilanyl)-7-azaindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and the triisopropylsilanyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways may vary depending on the specific biological context and the nature of the assays conducted.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-fluoro-1-(trimethylsilanyl)-7-azaindole-5-carboxylate
  • Methyl 4-chloro-1-(triisopropylsilanyl)-7-azaindole-5-carboxylate
  • Methyl 4-fluoro-1-(triisopropylsilanyl)-6-azaindole-5-carboxylate

Uniqueness

Methyl 4-fluoro-1-(triisopropylsilanyl)-7-azaindole-5-carboxylate is unique due to the specific combination of the fluorine atom and the triisopropylsilanyl group, which imparts distinct physicochemical properties. This combination can enhance the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds.

Properties

IUPAC Name

methyl 4-fluoro-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2O2Si/c1-11(2)24(12(3)4,13(5)6)21-9-8-14-16(19)15(18(22)23-7)10-20-17(14)21/h8-13H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCYLQFNGHAFPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458161
Record name Methyl 4-fluoro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685513-92-2
Record name Methyl 4-fluoro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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